molecular formula C18H17Cl2F3N4O B2420325 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide CAS No. 402562-90-7

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2420325
CAS No.: 402562-90-7
M. Wt: 433.26
InChI Key: OBDBBSYZODLPSX-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl halide reacts with the diazepane intermediate.

    Attachment of the Trifluoromethylpyridinyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridinyl halides and trifluoromethyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the diazepane ring to its corresponding N-oxide.

    Reduction: Reduction reactions could target the nitrogens in the diazepane ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups at the chlorophenyl or pyridinyl positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving diazepane derivatives.

    Medicine: Possible applications as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of chlorophenyl and trifluoromethyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic.

    Chlorodiazepoxide: Another diazepane derivative with sedative properties.

    Trifluoromethylpyridine Derivatives: Compounds with similar pyridinyl groups that exhibit various biological activities.

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is unique due to the combination of its structural features, which might confer distinct biological activities and chemical reactivity compared to other diazepane derivatives.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O/c19-13-2-4-14(5-3-13)25-17(28)27-7-1-6-26(8-9-27)16-15(20)10-12(11-24-16)18(21,22)23/h2-5,10-11H,1,6-9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDBBSYZODLPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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